REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7].S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[I-:25].[K+].COC1C=CC(O)=CC=1>O>[I:25][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7] |f:2.3,5.6|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling (below 25° C.)
|
Type
|
DISSOLUTION
|
Details
|
until dissolution
|
Type
|
TEMPERATURE
|
Details
|
After cooling below 15° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate the amine bisulfate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 0°-10° C
|
Type
|
STIRRING
|
Details
|
After stirring the solution for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The homogeneous solution was then poured into a breaker
|
Type
|
FILTRATION
|
Details
|
the brown precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 10% sodium bisulfite, with saturated sodium bicarbonate and finally with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(C#N)=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |